molecular formula C11H12F3NO B7861169 N-cyclobutyl-4-(trifluoromethoxy)aniline

N-cyclobutyl-4-(trifluoromethoxy)aniline

Cat. No.: B7861169
M. Wt: 231.21 g/mol
InChI Key: WJMFVKDSQLTFST-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features a cyclobutyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a trifluoromethoxy group at the para position. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-(trifluoromethoxy)aniline typically involves the following steps:

    Formation of the Cyclobutylamine Intermediate: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    N-Alkylation of Aniline: The cyclobutylamine is then reacted with 4-(trifluoromethoxy)aniline under suitable conditions to form this compound. This step may involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding cyclobutylamine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: NaOMe, KOtBu, DMF or DMSO as solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclobutylamine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclobutyl-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: Similar structure but lacks the cyclobutyl group.

    N-cyclobutyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-cyclobutyl-4-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-cyclobutyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the cyclobutyl and trifluoromethoxy groups. The cyclobutyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. The trifluoromethoxy group enhances the compound’s lipophilicity and electronic effects, making it a valuable scaffold for the development of new chemical entities with improved biological activity and stability.

Properties

IUPAC Name

N-cyclobutyl-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-4-9(5-7-10)15-8-2-1-3-8/h4-8,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMFVKDSQLTFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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